molecular formula C22H28N4O5S2 B2414610 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449769-81-7

6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Katalognummer: B2414610
CAS-Nummer: 449769-81-7
Molekulargewicht: 492.61
InChI-Schlüssel: LIPXPNLOABLCTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H28N4O5S2 and its molecular weight is 492.61. The purity is usually 95%.
BenchChem offers high-quality 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-acetyl-2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S2/c1-4-5-11-25(3)33(30,31)16-8-6-15(7-9-16)21(29)24-22-19(20(23)28)17-10-12-26(14(2)27)13-18(17)32-22/h6-9H,4-5,10-13H2,1-3H3,(H2,23,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPXPNLOABLCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound belonging to the class of tetrahydrothienopyridines. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C17H22N4O3SC_{17}H_{22}N_4O_3S, and it features a unique thieno[2,3-c]pyridine core structure. The presence of various functional groups contributes to its biological activity.

PropertyValue
Molecular Weight366.45 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified
Log P (partition coefficient)1.63

Anticancer Activity

Research indicates that compounds similar to 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibit significant anticancer properties. Specifically, studies have shown that tetrahydrothienopyridine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

  • Mechanism of Action : These compounds may inhibit CDK2/4/6 activity, leading to cell cycle arrest in cancer cells. This inhibition can result in reduced proliferation and increased apoptosis in tumor cells .
  • Case Studies : In vitro studies on various cancer cell lines have demonstrated that derivatives of tetrahydrothienopyridine can induce cytotoxic effects at micromolar concentrations. For example:
    • A study reported IC50 values ranging from 1 to 10 µM against breast cancer cell lines .
    • Another study highlighted the potential of these compounds in overcoming drug resistance in leukemia cells .

Anti-inflammatory Activity

In addition to anticancer properties, some studies suggest that this compound may possess anti-inflammatory effects. The mechanism may involve modulation of pro-inflammatory cytokines and inhibition of pathways such as NF-kB.

Synthesis

The synthesis of 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[2,3-c]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Acetylation : The introduction of the acetyl group at the 6-position enhances biological activity.
  • Sulfonamide Formation : The attachment of the N-butyl-N-methylsulfamoyl group is crucial for enhancing solubility and bioavailability.

Q & A

Q. What are the optimal synthetic routes for preparing 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, and how can reaction efficiency be maximized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thienopyridine core. Key steps include:
  • Sulfamoylation : Reacting 4-(N-butyl-N-methylsulfamoyl)benzoic acid with coupling agents (e.g., HATU or DCC) to form the active ester, followed by amidation with the thienopyridine scaffold .
  • Acetylation : Introducing the acetyl group at position 6 under anhydrous conditions using acetyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Employ flash chromatography (hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to achieve >95% purity.
    Critical Parameters : Control reaction temperatures (<0°C for sulfamoylation to avoid side reactions) and use inert atmospheres (N₂/Ar) to stabilize intermediates .

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., acetyl group at position 6 vs. other positions). Key signals:
  • Thienopyridine H-5 (δ 2.8–3.1 ppm, multiplet).
  • Acetyl group (δ 2.1–2.3 ppm, singlet) .
  • LC-MS : Confirm molecular weight ([M+H]⁺ expected at m/z ~575) and detect impurities (e.g., unreacted sulfamoyl precursor) .
  • HPLC : Monitor purity (>98% by reverse-phase C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies (e.g., IC₅₀ variability in kinase assays) be systematically resolved?

  • Methodological Answer :
  • Assay Standardization : Use recombinant kinases (e.g., JAK2 or EGFR) with ATP concentrations fixed at 100 µM. Control for DMSO solvent effects (<1% v/v) .
  • Orthogonal Validation : Pair enzymatic assays with cellular models (e.g., HEK293T transfected with target kinase) to confirm target engagement .
  • Data Normalization : Express IC₅₀ relative to positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) .
    Example Conflict : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from differences in ATP concentrations or enzyme lots.

Q. What strategies are effective for structure-activity relationship (SAR) analysis of the sulfamoyl and carboxamide groups?

  • Methodological Answer :
  • Iterative Modifications :
  • Sulfamoyl Group : Replace N-butyl-N-methyl with cyclopropyl or tert-butyl to assess steric/electronic effects on kinase binding .
  • Carboxamide : Substitute with ester or nitrile groups to evaluate hydrogen-bonding requirements .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using kinase crystal structures (PDB: 4HJO for JAK2) to predict binding poses .
    Key Finding : Bulkier sulfamoyl groups (e.g., N-cyclohexyl) reduce solubility but improve selectivity for lipid kinases .

Q. How can metabolic instability (e.g., rapid hepatic clearance in rodent models) be addressed during lead optimization?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (RLM/HLM) to identify metabolic hotspots (e.g., acetyl group hydrolysis) .
  • Stabilization Strategies :
  • Replace the acetyl group with a trifluoroacetyl moiety to resist esterase cleavage.
  • Introduce deuterium at metabolically labile positions (e.g., C-6 of thienopyridine) .
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in Sprague-Dawley rats (plasma sampling at 0.5, 2, 6, 24h) to calculate AUC and bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffer)?

  • Methodological Answer :
  • Solubility Testing : Use equilibrium solubility assays (shake-flask method) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Compare with DMSO stock concentrations .
  • Aggregation Screening : Perform dynamic light scattering (DLS) to detect nanoaggregates in aqueous solutions, which may falsely lower measured solubility .
    Example : A compound with 10 mM solubility in DMSO but 50 µM in PBS suggests colloidal aggregation. Add 0.01% Tween-80 to disperse aggregates .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating target engagement and toxicity?

  • Methodological Answer :
  • Xenograft Models : Use HCT-116 (colorectal cancer) or A549 (lung cancer) xenografts in nude mice to assess tumor growth inhibition (dose: 10–50 mg/kg, QD, 21 days) .
  • Toxicity Screening : Monitor ALT/AST levels (hepatotoxicity) and body weight changes. Conduct histopathology on liver/kidney tissues .
    Note : Include a pharmacokinetic-pharmacodynamic (PK-PD) arm to correlate plasma concentrations with efficacy/toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.